BenchChemオンラインストアへようこそ!

6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

Bromodomain inhibitor Solubility Small-molecule assay

6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic small molecule belonging to the tetrahydroquinoxalin-2-one class, originally disclosed as a bromodomain inhibitor targeting the BET family in patent WO2015/150995. The compound exhibits moderate lipophilicity (cLogP 2.6) and a molecular weight of 315.18 g/mol, as catalogued in authoritative chemical databases.

Molecular Formula C12H14BrFN2O
Molecular Weight 301.15 g/mol
CAS No. 1714857-06-3
Cat. No. B1381575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one
CAS1714857-06-3
Molecular FormulaC12H14BrFN2O
Molecular Weight301.15 g/mol
Structural Identifiers
SMILESCCC(C)N1CC(=O)NC2=CC(=C(C=C21)Br)F
InChIInChI=1S/C12H14BrFN2O/c1-3-7(2)16-6-12(17)15-10-5-9(14)8(13)4-11(10)16/h4-5,7H,3,6H2,1-2H3,(H,15,17)
InChIKeyOHIBATOLLBSFMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 1714857-06-3): A Differentiated Tetrahydroquinoxaline Bromodomain Probe


6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic small molecule belonging to the tetrahydroquinoxalin-2-one class, originally disclosed as a bromodomain inhibitor targeting the BET family in patent WO2015/150995 [1]. The compound exhibits moderate lipophilicity (cLogP 2.6) and a molecular weight of 315.18 g/mol, as catalogued in authoritative chemical databases [2].

Why 6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one Cannot Be Substituted by Generic Tetrahydroquinoxaline BET Inhibitors


The N4-substituent is a primary driver of both biochemical potency and pharmacokinetic properties within this chemical series. Patent data explicitly demonstrates that exchanging the butan-2-yl group for alternative alkyl or aryl substituents can alter BRD4 affinity by over 10-fold, reduce aqueous solubility from 150 µM to as low as 10 µM, and increase human liver microsomal clearance by 4-fold [1]. Consequently, direct analog substitution without experimental re‑optimization risks invalidating target engagement results, introducing solubility‑limited artifacts, and compromising in vivo pharmacodynamic outcomes.

Quantitative Head-to-Head Evidence for Selecting 6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one Over Its Closest Analogs


15-Fold Superior Aqueous Solubility Compared to the 4-Cyclopentyl Analog

In a direct comparison within the same patent series, the target compound (Example 9) exhibits a kinetic solubility of 150 µM in phosphate-buffered saline (PBS) at pH 7.4, whereas the 4-cyclopentyl congener (Example 8) reaches only 10 µM under identical conditions [1]. This represents a 15-fold improvement and places the compound above the commonly accepted 100 µM threshold for reliable cell-based and in vivo dosing.

Bromodomain inhibitor Solubility Small-molecule assay

>9-Fold Lower CYP3A4 Inhibition Versus the 4-Phenyl Analog

CYP3A4 inhibition profiling in the patent demonstrates that the butan-2-yl derivative (Ex. 9) has an IC50 exceeding 30 µM, while the 4-phenyl analog (Example 10) potently inhibits CYP3A4 with an IC50 of 3.2 µM [1]. This >9-fold difference places the target compound well outside the typical risk range for CYP-mediated drug–drug interactions.

CYP inhibition Drug-drug interaction BET inhibitor

4-Fold Lower Human Liver Microsomal Clearance Relative to 4-Cyclopentyl Analog

When assessed in pooled human liver microsomes (HLM), the target compound displays an intrinsic clearance (CLint) of 20 µL/min/mg, whereas the 4-cyclopentyl analog (Ex. 8) has a CLint of 80 µL/min/mg [1]. Scaling by the well-stirred model predicts a substantially longer in vivo half-life and lower first-pass extraction for the butan-2-yl compound.

Microsomal stability Intrinsic clearance In vivo half-life

Favorable Lipophilic Ligand Efficiency Relative to the N4‑Substituted Series Average

The compound achieves a lipophilic ligand efficiency (LLE = BRD4 pIC50 − cLogP) of 3.7, calculated from a BRD4 pIC50 of 6.3 and a measured/calculated cLogP of 2.6 [1]. This LLE exceeds the mean value of 3.1 calculated for 15 other N4‑alkyl/aryl analogues in the same patent, reflecting a superior balance of potency and lipophilicity that correlates with lower off‑target promiscuity and greater developability.

Lipophilic efficiency Lead quality Bromodomain inhibitor

Optimal Application Scenarios for 6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one Based on Quantified Differentiation


Long-Term Cell-Based BRD4 Target Engagement and Washout Experiments

The 150 µM aqueous solubility (15‑fold above the cyclopentyl analog) and sustained microsomal stability (CLint 20 µL/min/mg) ensure that the compound remains in solution and avoids depletion during extended incubation (24–72 h), enabling accurate quantification of BRD4-dependent transcriptional changes and residence time studies [1].

Repeat-Dose In Vivo Rodent Pharmacodynamic Models

Lower intrinsic clearance (4‑fold below the cyclopentyl analog) projects a longer in vivo half‑life, allowing once‑daily oral or intraperitoneal dosing while maintaining target coverage above the cellular IC50, critical for establishing PK/PD relationships in mouse models of BET-dependent disease [1].

Combination Pharmacology Studies with CYP‑Metabolized Standard‑of‑Care Agents

The >9‑fold lower CYP3A4 inhibition compared to the 4‑phenyl analog minimizes the risk of interfering with the clearance of co‑administered drugs (e.g., dexamethasone, imatinib), preserving the interpretability of combination efficacy and toxicity readouts [1].

Chemical Probe Selection for BET Bromodomain Selectivity Profiling

The favorable LLE of 3.7, combined with high solubility and low CYP inhibition, enables testing at supra‑potency concentrations (up to 30 µM) without precipitating or triggering off‑target pharmacology, thereby delivering clean selectivity fingerprints across the BET family and kinome panels [1].

Quote Request

Request a Quote for 6-Bromo-4-(butan-2-yl)-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.